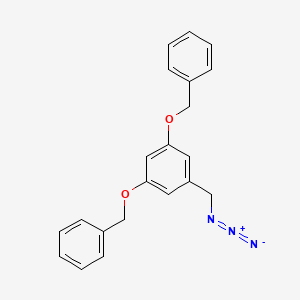
3,5-Bis(benzyloxy)benzyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(benzyloxy)benzyl azide is an organic compound characterized by the presence of azide and benzyloxy functional groups attached to a benzyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(benzyloxy)benzyl azide typically involves the nucleophilic substitution reaction of 3,5-Bis(benzyloxy)benzyl bromide with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(benzyloxy)benzyl azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Aplicaciones Científicas De Investigación
3,5-Bis(benzyloxy)benzyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the preparation of advanced materials, including polymers and dendrimers.
Bioconjugation: Employed in bioconjugation techniques, particularly in the formation of triazole linkages through click chemistry.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(benzyloxy)benzyl azide primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in various substitution and cycloaddition reactions. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Benzyl Azide: Similar in structure but lacks the benzyloxy groups.
3,5-Bis(trifluoromethyl)benzyl Azide: Contains trifluoromethyl groups instead of benzyloxy groups.
Uniqueness: 3,5-Bis(benzyloxy)benzyl azide is unique due to the presence of two benzyloxy groups, which can influence its reactivity and solubility. These groups can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
811473-55-9 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(azidomethyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19N3O2/c22-24-23-14-19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |
Clave InChI |
OXRRWJXTQDSVHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN=[N+]=[N-])OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


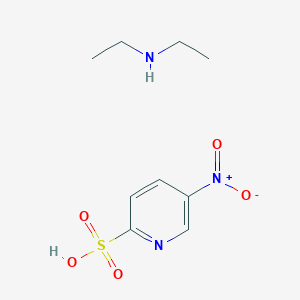
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
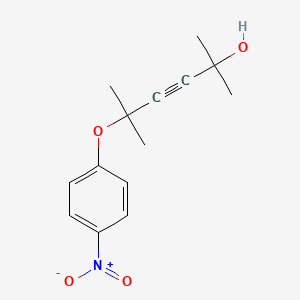
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)

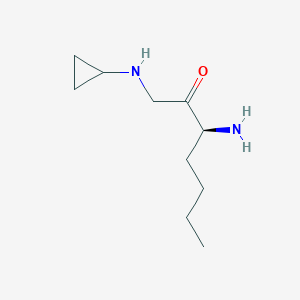
![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

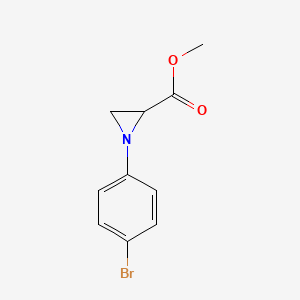
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
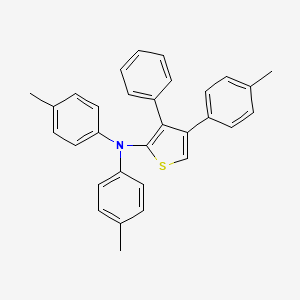
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
